molecular formula C9H9BrF2O B1412642 4-Bromo-2-difluoromethyl-1-ethoxybenzene CAS No. 2167992-65-4

4-Bromo-2-difluoromethyl-1-ethoxybenzene

Cat. No. B1412642
CAS RN: 2167992-65-4
M. Wt: 251.07 g/mol
InChI Key: ICFZUIJAPOTICV-UHFFFAOYSA-N
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Description

“4-Bromo-2-difluoromethyl-1-ethoxybenzene” is an organic chemical compound . It belongs to the family of difluoromethyl compounds. This chemical compound is a colorless liquid that is soluble in chloroform, methanol, ethanol, and acetone but insoluble in water. It is also used as an intermediate in the synthesis of other chemical compounds.


Synthesis Analysis

The synthesis of benzene derivatives like “4-Bromo-2-difluoromethyl-1-ethoxybenzene” typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Molecular Structure Analysis

The molecular formula of “4-Bromo-2-difluoromethyl-1-ethoxybenzene” is C9H9BrF2O . The InChI Code is 1S/C8H7BrF2O/c1-12-7-3-2-5 (9)4-6 (7)8 (10)11/h2-4,8H,1H3 .


Physical And Chemical Properties Analysis

“4-Bromo-2-difluoromethyl-1-ethoxybenzene” is a liquid at room temperature . It has a molecular weight of 251.07 g/mol. It is soluble in chloroform, methanol, ethanol, and acetone but insoluble in water.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds similar to "4-Bromo-2-difluoromethyl-1-ethoxybenzene" often focuses on their synthesis and application in various fields, including pharmaceuticals and materials science. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the importance of developing efficient synthesis methods for brominated compounds. The study by Qiu et al. (2009) emphasizes the need for cost-effective and environmentally friendly synthesis routes for such compounds, indicating the broader applicability of research in this area to the synthesis of complex brominated molecules [Qiu, Gu, Zhang, & Xu, 2009].

Environmental Presence and Impact

The environmental impact of brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, is a significant area of research. Studies such as the one conducted by Zuiderveen, Slootweg, and de Boer (2020) shed light on the presence and potential risks of novel brominated flame retardants (NBFRs) in various environments. This research underscores the necessity for continuous monitoring of these compounds' presence and effects, which could also extend to compounds like "4-Bromo-2-difluoromethyl-1-ethoxybenzene" given their structural similarities and potential uses [Zuiderveen, Slootweg, & de Boer, 2020].

Toxicological Effects and Health Concerns

Research on the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insights into the potential toxicological impacts of brominated compounds on human health and the environment. Studies by Mennear and Lee (1994), and Birnbaum, Staskal, and Diliberto (2003) discuss the similarities in toxicity profiles between brominated and chlorinated compounds, indicating the importance of assessing the health risks associated with exposure to such chemicals. These insights are crucial for understanding the broader implications of exposure to brominated compounds, including those structurally related to "4-Bromo-2-difluoromethyl-1-ethoxybenzene" [Mennear & Lee, 1994; Birnbaum, Staskal, & Diliberto, 2003].

Safety And Hazards

This compound may cause skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFZUIJAPOTICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-difluoromethyl-1-ethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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